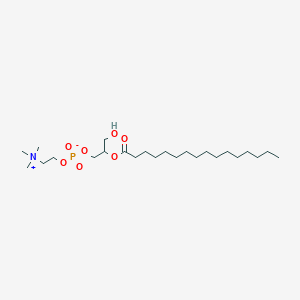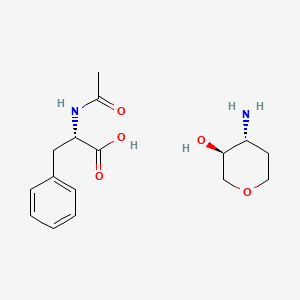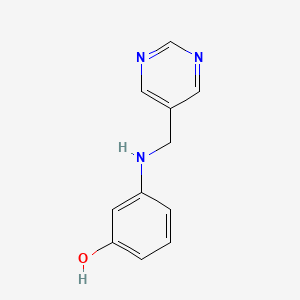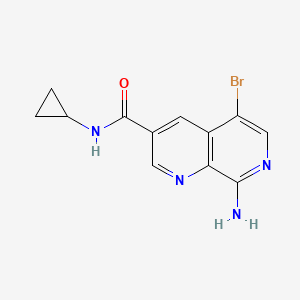![molecular formula C10H9Br B13901762 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H9Br It is a brominated derivative of cyclopropa[a]indene, characterized by the presence of a bromine atom at the 5-position of the cyclopropa[a]indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the bromination of cyclopropa[a]indene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopropa[a]indene derivatives.
Oxidation Reactions: Products include oxidized forms such as ketones or carboxylic acids.
Reduction Reactions: Products include the hydrogenated derivative of cyclopropa[a]indene.
Aplicaciones Científicas De Investigación
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene
- 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Comparison
This compound is unique due to its specific bromination pattern and structural features. Compared to similar compounds, it exhibits distinct reactivity and potential applications. For example, the presence of the bromine atom at the 5-position may influence its chemical behavior and interactions with other molecules, making it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C10H9Br |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H9Br/c11-10-3-1-2-7-8-4-6(8)5-9(7)10/h1-3,6,8H,4-5H2 |
Clave InChI |
XGUCMYLIWQPHCU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3=C(C2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)

![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)




![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)


